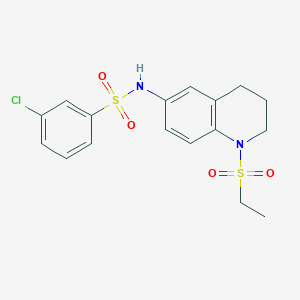
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Ethanesulfonyl Group: This step involves the reaction of the tetrahydroquinoline intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Sulfonamide Formation: The final step involves the reaction of the chlorinated intermediate with a sulfonamide precursor under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiol groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or primary amines can be used in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: As a sulfonamide, it may exhibit antibacterial properties and could be explored for the development of new antibiotics.
Biological Studies: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mécanisme D'action
The mechanism of action of 3-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is likely related to its ability to inhibit enzymes that interact with sulfonamide groups. This inhibition can occur through the binding of the sulfonamide moiety to the active site of the enzyme, thereby blocking its activity. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Quinoline Derivatives: Compounds with a similar tetrahydroquinoline core but different substituents.
Uniqueness
3-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is unique due to the combination of its chloro, ethanesulfonyl, and tetrahydroquinoline groups. This unique structure may confer specific chemical properties and biological activities that are not observed in simpler sulfonamides or quinoline derivatives.
Propriétés
Formule moléculaire |
C17H19ClN2O4S2 |
|---|---|
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-10-4-5-13-11-15(8-9-17(13)20)19-26(23,24)16-7-3-6-14(18)12-16/h3,6-9,11-12,19H,2,4-5,10H2,1H3 |
Clé InChI |
LTAOXLKUNTYFLE-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


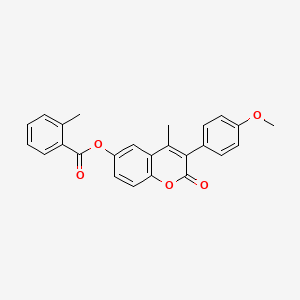
![N-(1,3-benzodioxol-5-yl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14972449.png)

![N-(5-chloro-2-methylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972454.png)

![N-(3-chlorophenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B14972459.png)
![4-Fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B14972460.png)
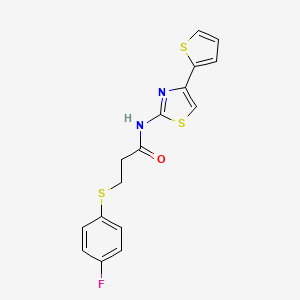
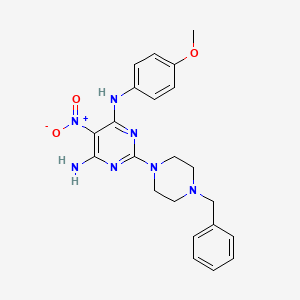



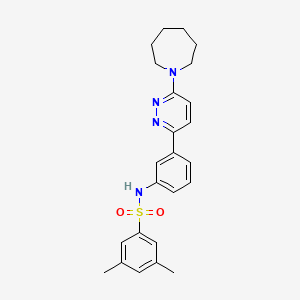
![1-(4-Benzylpiperazin-1-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B14972502.png)
